Chloromethyl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
chloromethyl 2,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIDCVLQRFSVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220463 | |
| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70190-72-6 | |
| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl-2,4-dichlorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 2,4-dichlorobenzoate
- Starting material: 2,4-dichlorobenzoic acid (10 g, 0.0523 mol)
- Reagents: Concentrated sulfuric acid (2.5 mL), absolute ethanol (100 mL)
- Procedure: The acid is refluxed with concentrated H2SO4 in absolute ethanol for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: Solvent removal under reduced pressure, followed by addition of ice-cold water, neutralization with saturated NaHCO3, extraction with ethyl acetate, washing with brine, drying over Na2SO4, and evaporation.
- Yield: 88%
- Characterization: 1H NMR shows triplet at 1.15 ppm (3H), quartet at 3.85 ppm (2H), multiplet at 7.5 ppm (2H), singlet at 8.5 ppm (1H).
- TLC system: Ethyl acetate: hexane (2:8).
Synthesis of 2,4-Dichlorobenzohydrazide
- Starting material: Ethyl 2,4-dichlorobenzoate (8.8 g)
- Reagent: Excess hydrazine hydrate in ethanol
- Procedure: Reflux for 8 hours, monitored by TLC.
- Work-up: Solvent removal under reduced pressure, addition of ice to precipitate product, filtration, washing with cold water, vacuum drying, and recrystallization from ethanol.
- Yield: 68%
- Characterization: 1H NMR shows broad singlet at 4.3 ppm (2H), multiplet at 7.5 ppm (2H), doublet at 7.8 ppm (1H), singlet at 9.4 ppm (1H); IR bands at 1350 cm⁻¹ (C-N stretch), 3458 cm⁻¹ (NH stretch), 1570 cm⁻¹ (NH bend).
- TLC system: Ethyl acetate: hexane (5:5).
Synthesis of Chloromethyl 2,4-dichlorobenzoate Derivative (2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole)
- Starting material: 2,4-dichlorobenzohydrazide (5.9 g, 0.042 mol)
- Reagents: Phosphorus oxychloride (10 mL), chloroacetic acid (8.116 g, 3 equivalents, 0.0863 mol)
- Procedure: The mixture is irradiated under microwave conditions for about 5 minutes with 30-second intervals.
- Work-up: Neutralization with saturated NaHCO3 solution, filtration, washing with water, vacuum drying.
- Yield: 45%
- Characterization: NMR shows aromatic protons at 7.97, 7.60, and 7.42 ppm; singlet at 4.56 ppm (2H); IR bands at 1400 cm⁻¹ (C-N stretch), 3490 cm⁻¹ (NH stretch), 1580 cm⁻¹ (NH bend).
- TLC system: Ethyl acetate: hexane (2:8).
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-dichlorobenzoic acid + EtOH + H2SO4 | Reflux 4 h | Ethyl 2,4-dichlorobenzoate | 88 |
| 2 | Ethyl 2,4-dichlorobenzoate + Hydrazine hydrate | Reflux 8 h | 2,4-Dichlorobenzohydrazide | 68 |
| 3 | 2,4-Dichlorobenzohydrazide + POCl3 + Chloroacetic acid | Microwave irradiation 5 min | 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | 45 |
Additional Notes on Purification and Analysis
- Final products are purified by column chromatography using silica gel (100-200 mesh).
- Elution starts with 100% n-hexane, gradually decreasing to 75% ethyl acetate.
- Reaction monitoring by TLC is crucial for determining completion.
- Spectroscopic methods (NMR, IR) confirm the structure and purity of intermediates and final products.
Alternative Preparation Considerations
While the above method is well-documented and widely used, alternative chloromethylation methods of aromatic esters or benzoates may involve:
- Direct chloromethylation using chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions.
- Use of other chlorinating agents such as thionyl chloride or phosphorus pentachloride for ester activation followed by chloromethylation.
However, these methods may have drawbacks including safety concerns or lower selectivity and are less commonly reported specifically for 2,4-dichlorobenzoate derivatives.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
Chloromethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloromethyl 2,4-dichlorobenzoate involves its ability to act as an electrophile in various chemical reactions. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Molecular and Physical Properties
Stability and Reactivity
- Microbial Degradation : 2,4-Dichlorobenzoate derivatives undergo reductive dechlorination by facultative anaerobes like Alcaligenes denitrificans. This process involves sequential removal of chlorine substituents, which may vary depending on the ester group .
- Chemical Stability : Methyl and ethyl esters are likely more hydrolytically stable than cholesterol derivatives due to steric hindrance from the bulky cholesterol moiety .
Key Research Findings
Degradation Pathways : Reductive dechlorination of 2,4-dichlorobenzoate esters occurs preferentially at the 4-position, followed by the 2-position, mediated by microbial enzymes .
Structure-Activity Relationships : The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring, facilitating nucleophilic substitutions in synthetic applications .
Commercial Availability : Ethyl and methyl esters are widely available for research (e.g., Ethyl 2,4-dichlorobenzoate at $203/250 mg ), while cholesterol derivatives are niche products .
Biological Activity
Chloromethyl 2,4-dichlorobenzoate (CMDCA) is an organic compound that has garnered attention in various fields of research due to its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with CMDCA.
Chemical Structure and Properties
CMDCA is a derivative of 2,4-dichlorobenzoic acid, characterized by the presence of a chloromethyl group. Its molecular structure can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 257.5 g/mol
The compound exhibits significant lipophilicity due to its chlorinated aromatic structure, which influences its interaction with biological membranes.
Antimicrobial Properties
Research indicates that CMDCA possesses notable antimicrobial activity against various bacterial strains. A study conducted by demonstrated that CMDCA exhibited inhibitory effects on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for conventional antibiotics, suggesting potential applications in antimicrobial formulations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxic Effects
CMDCA has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that CMDCA induced apoptosis in human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
The biological activity of CMDCA can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows CMDCA to integrate into cellular membranes, disrupting their integrity and leading to cell lysis.
- Enzyme Inhibition : CMDCA has been shown to inhibit key enzymes involved in bacterial metabolism, thus hindering their growth.
- Reactive Oxygen Species (ROS) Generation : CMDCA may induce oxidative stress within cells, contributing to its cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the efficacy of CMDCA in biofilm formation inhibition in E. coli. Results indicated a significant reduction in biofilm biomass when treated with CMDCA compared to control groups .
- Cancer Cell Studies : Research published in Cancer Letters highlighted the potential use of CMDCA as an adjunct therapy in cancer treatment. The study noted that CMDCA enhanced the sensitivity of cancer cells to conventional chemotherapeutics, suggesting a synergistic effect .
Q & A
Q. How can researchers optimize the synthesis of Chloromethyl 2,4-dichlorobenzoate while minimizing side-product formation?
- Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. For example, a 2<sup>k</sup> factorial design can isolate critical variables influencing esterification efficiency . Post-synthesis, use membrane separation technologies (e.g., nanofiltration) or column chromatography to isolate the target compound from by-products like unreacted 2,4-dichlorobenzoic acid or chloromethylation intermediates . Monitor reaction progress via TLC or HPLC with UV detection.
Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., chlorine positions on the benzene ring) and ester linkage formation.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C8H5Cl3O2) and detect isotopic patterns of chlorine.
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in related esters like Methyl 2,5-dichlorobenzoate .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds under controlled atmospheres.
Q. How should storage conditions be determined to maintain the compound's stability?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (0–40°C), humidity levels, and light exposure. Store at 0–6°C in amber glass vials to mitigate hydrolysis or photodegradation, as recommended for structurally similar chlorinated esters . Use Karl Fischer titration to monitor moisture content in stored samples.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites. For example, the ester carbonyl group may act as a reaction hotspot.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and reaction kinetics.
- Retrosynthetic Analysis : Use tools like Reaxys or PubChem (referencing SMILES strings, e.g.,
C1=CC(=C(C(=C1Cl)Cl)OC(=O)COC) to propose synthetic pathways .
Q. What methodologies resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer :
- Theoretical Framework Alignment : Reconcile discrepancies by revisiting the guiding conceptual framework (e.g., steric vs. electronic effects in substitution reactions). For instance, unexpected regioselectivity might arise from unaccounted steric hindrance .
- Error Propagation Analysis : Quantify uncertainties in experimental measurements (e.g., NMR integration errors) using tools like Monte Carlo simulations.
- Cross-Validation : Compare results across multiple techniques (e.g., crystallography vs. computational docking) to identify systematic biases .
Q. How can researchers design experiments to study degradation mechanisms under environmental stressors?
- Methodological Answer :
- Factorial Environmental Chambers : Expose the compound to UV radiation, varying pH, and oxidizing agents (e.g., H2O2) in a controlled design. Monitor degradation products via GC-MS or LC-QTOF.
- Isotopic Labeling : Use <sup>13</sup>C-labeled chloromethyl groups to trace cleavage pathways during hydrolysis.
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives under different conditions .
Key Considerations for Experimental Design
- Link to Theoretical Frameworks : Anchor studies in established principles (e.g., Hammett σ values for predicting substituent effects on reactivity) .
- Replication Protocols : Include control groups and triplicate runs to ensure reproducibility, especially when scaling reactions .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational tools (e.g., molecular docking for bioactivity studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
